molecular formula C12H13NO B14636774 2-Phenylcyclohex-2-en-1-one oxime

2-Phenylcyclohex-2-en-1-one oxime

Cat. No.: B14636774
M. Wt: 187.24 g/mol
InChI Key: LTMMJYYLUGHQNF-SEYXRHQNSA-N
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Description

2-Phenylcyclohex-2-en-1-one oxime is an organic compound with the molecular formula C12H13NO It is a derivative of cyclohexenone, where the oxime group is attached to the second carbon of the cyclohexene ring, and a phenyl group is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylcyclohex-2-en-1-one oxime can be synthesized through the reaction of 2-phenylcyclohex-2-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:

[ \text{2-Phenylcyclohex-2-en-1-one} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclohex-2-en-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the oxime group under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

2-Phenylcyclohex-2-en-1-one oxime has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Phenylcyclohex-2-en-1-one oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s hydrophobic interactions and overall stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylcyclohexanone oxime
  • 2-Phenylcyclohex-2-en-1-one
  • Cyclohexanone oxime

Uniqueness

2-Phenylcyclohex-2-en-1-one oxime is unique due to the presence of both the phenyl and oxime groups on the cyclohexene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(NZ)-N-(2-phenylcyclohex-2-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C12H13NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8,14H,4-5,9H2/b13-12-

InChI Key

LTMMJYYLUGHQNF-SEYXRHQNSA-N

Isomeric SMILES

C1CC=C(/C(=N\O)/C1)C2=CC=CC=C2

Canonical SMILES

C1CC=C(C(=NO)C1)C2=CC=CC=C2

Origin of Product

United States

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